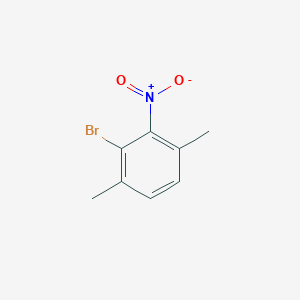

2-Bromo-1,4-dimethyl-3-nitrobenzene

Description

2-Bromo-1,4-dimethyl-3-nitrobenzene (CAS# 52415-02-8) is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . Key features include:

Properties

IUPAC Name |

2-bromo-1,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQNYUCFVGYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-dimethyl-3-nitrobenzene typically involves a multi-step process:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products:

Substitution: Depending on the nucleophile, products can include 2-hydroxy-1,4-dimethyl-3-nitrobenzene or 2-amino-1,4-dimethyl-3-nitrobenzene.

Reduction: 2-Bromo-1,4-dimethyl-3-aminobenzene.

Oxidation: 2-Bromo-1,4-dimethyl-3-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-Bromo-1,4-dimethyl-3-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is involved in various chemical reactions such as nucleophilic substitution, reduction, and oxidation. The compound can undergo:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by different nucleophiles (e.g., hydroxide or amines), leading to products like 2-hydroxy-1,4-dimethyl-3-nitrobenzene or 2-amino-1,4-dimethyl-3-nitrobenzene.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids with strong oxidizing agents such as potassium permanganate.

Material Science

Development of New Materials:

The compound is utilized in material science for developing new materials with specific electronic or optical properties. Its unique electronic structure allows it to participate in the formation of polymers or composites that exhibit desirable characteristics for applications in electronics or photonics.

Pharmaceutical Research

Drug Development Potential:

In pharmaceutical research, this compound is studied for its potential as a precursor in drug synthesis. Researchers investigate its biological activity and interactions with biological targets to design new therapeutic agents. Its structural features may contribute to the development of compounds with antifungal or antibacterial properties and may also be explored for their mutagenic potential in safety assessments .

Chemical Biology

Chemical Probes and Biochemical Pathways:

This compound is employed in chemical biology to study biochemical pathways and develop chemical probes that can interact selectively with specific biological targets. Its ability to undergo electrophilic aromatic substitution makes it suitable for modifying biomolecules or studying enzyme mechanisms.

Case Study: Antifungal Properties

A study investigated the antifungal properties of derivatives related to this compound against Candida albicans. The results indicated that modifications to the nitro group could enhance antifungal activity, suggesting potential pathways for drug development targeting fungal infections .

Case Study: Synthesis Pathways

Research has documented various synthetic routes for producing this compound. These include nitration processes using concentrated nitric acid and sulfuric acid mixtures under controlled conditions to optimize yield and purity. Such studies are vital for scaling up production in industrial settings.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-dimethyl-3-nitrobenzene in chemical reactions involves electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type, position, and electronic effects significantly influence solubility, molecular weight, and applications. Below is a comparative analysis:

Table 1: Key Properties of 2-Bromo-1,4-dimethyl-3-nitrobenzene and Analogues

Structural and Functional Insights

Solubility and Bioactivity: Bromine vs. fluorine substitution significantly impacts solubility. For example, 2-bromo-1,3-dimethylbenzene has a solubility of 0.10 mmol/L, while its fluoro analogue (2-fluoro-1,3-dimethylbenzene) exhibits 0.46 mmol/L, correlating with enhanced GABAA receptor activity in the latter . The nitro group in this compound likely reduces water solubility compared to amino-substituted analogues (e.g., 4-bromo-1,2-diaminobenzene) due to its electron-withdrawing nature.

Nitro group position: In 2-bromo-1-fluoro-4-nitrobenzene , the nitro group at position 4 alters electronic distribution compared to position 3 in the target compound, affecting reactivity in further synthetic steps.

Applications: this compound: Suitable as a building block for pharmaceuticals or agrochemicals due to bromine (leaving group) and nitro (directing group) functionalities. 4-Bromo-1,2-diaminobenzene: Used in manufacturing, where amino groups facilitate coupling reactions or dye synthesis .

Research Findings and Implications

- Cutoff Effect in Receptor Modulation : Evidence suggests a solubility threshold (0.10–0.46 mmol/L) for GABAA receptor activity in substituted benzenes, with bromo derivatives falling below this range . This implies that this compound may lack receptor efficacy due to its likely low solubility.

- Synthetic Utility: The nitro group in the target compound enables reductions to amines or participation in Ullmann-type couplings, distinguishing it from non-nitro analogues.

Biological Activity

2-Bromo-1,4-dimethyl-3-nitrobenzene (CAS No. 52415-02-8) is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNO2. Its structure features a bromine atom and a nitro group attached to a benzene ring with two methyl substituents. The presence of these functional groups influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of brominated nitrobenzene derivatives. For instance, compounds similar to this compound have shown effectiveness against various fungal pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) for these compounds was evaluated using broth microdilution methods, demonstrating potential as antifungal agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Candida albicans |

Cytotoxicity and Genotoxicity

The cytotoxic effects of nitrobenzene derivatives have been documented in several studies. These compounds can induce DNA damage in various cell lines, suggesting a genotoxic mechanism of action. A detailed analysis indicated that this compound may exhibit similar properties, warranting further investigation into its safety profile and potential therapeutic applications .

The biological activity of this compound may be attributed to its ability to interact with cellular targets through several mechanisms:

- Reactive Metabolite Formation : Upon metabolic activation, the compound may form reactive intermediates capable of interacting with nucleophilic sites on proteins and nucleic acids.

- Inhibition of Enzymatic Activity : The presence of the nitro group can lead to the inhibition of specific enzymes involved in cellular processes.

- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into cellular membranes, affecting their integrity and function.

Study on Antifungal Properties

A study conducted on synthetic derivatives of brominated nitrobenzenes revealed significant antifungal activity against Candida albicans. The research utilized a series of structural analogs to determine the relationship between chemical structure and biological efficacy .

Toxicological Assessments

Toxicological profiles have highlighted the potential health risks associated with exposure to nitrobenzene derivatives like this compound. In vivo studies indicated that chronic exposure could lead to liver damage and carcinogenic effects, emphasizing the need for careful handling and further research into its safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.